![molecular formula C19H20BrClN2O2 B4701788 5-bromo-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B4701788.png)
5-bromo-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methoxy-3-methylbenzamide
Overview
Description
5-bromo-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methoxy-3-methylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a novel and potent small molecule inhibitor that has been identified as a promising drug candidate for the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 5-bromo-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methoxy-3-methylbenzamide is based on its ability to inhibit the activity of certain enzymes that play a crucial role in the progression of diseases. Specifically, it has been shown to inhibit the activity of protein kinase C (PKC) and phosphoinositide 3-kinase (PI3K), both of which are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methoxy-3-methylbenzamide have been extensively studied. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit inflammation, and reduce the growth and proliferation of certain types of cells.
Advantages and Limitations for Lab Experiments
The advantages of using 5-bromo-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methoxy-3-methylbenzamide in lab experiments include its high potency, selectivity, and specificity. It is also relatively easy to synthesize and purify. However, one limitation of using this compound is its potential toxicity, which requires careful handling and monitoring.
Future Directions
For research and development include further optimization of the synthesis method, investigation of its potential use in the treatment of other diseases, and development of more potent and selective analogs.
Scientific Research Applications
The scientific research application of 5-bromo-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methoxy-3-methylbenzamide is vast and diverse. It has been studied for its potential use in the treatment of cancer, inflammation, and other diseases. It has also been used as a tool compound in various biochemical and pharmacological studies.
properties
IUPAC Name |
5-bromo-N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2-methoxy-3-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrClN2O2/c1-12-9-13(20)10-15(18(12)25-2)19(24)22-14-5-6-17(16(21)11-14)23-7-3-4-8-23/h5-6,9-11H,3-4,7-8H2,1-2H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWKWNJKAHPGSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C(=O)NC2=CC(=C(C=C2)N3CCCC3)Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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